

# Spectroscopic Characterization of 4-Cyano-2'-methoxybenzophenone: A Technical Guide

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## Compound of Interest

|                |                                |
|----------------|--------------------------------|
| Compound Name: | 4-Cyano-2'-methoxybenzophenone |
| CAS No.:       | 131117-90-3                    |
| Cat. No.:      | B166909                        |

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-Cyano-2'-methoxybenzophenone**, a key intermediate in pharmaceutical and materials science research. The unique arrangement of a nitrile group, a methoxy substituent, and a central benzophenone core presents a compelling case for a detailed spectroscopic investigation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural features of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Introduction

**4-Cyano-2'-methoxybenzophenone** is a polysubstituted aromatic ketone. Its molecular structure, characterized by two phenyl rings linked by a carbonyl group, is further functionalized with a cyano group on one ring and a methoxy group on the other. This distinct substitution pattern significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations. This guide will delve into the predicted spectroscopic data for this compound,

offering a detailed interpretation grounded in fundamental principles and comparisons with analogous structures.

## Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure and identify the key functional groups and proton/carbon environments.

Figure 1: Structure of **4-Cyano-2'-methoxybenzophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of experimental data in the public domain, the following sections provide predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, along with a detailed interpretation based on established substituent effects and data from analogous compounds.

### $^1\text{H}$ NMR Spectroscopy

The predicted  $^1\text{H}$  NMR spectrum of **4-Cyano-2'-methoxybenzophenone** is expected to show distinct signals for the aromatic protons and the methoxy group protons. The electron-withdrawing cyano group and the electron-donating methoxy group will significantly influence the chemical shifts of the protons on their respective aromatic rings.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment        |
|----------------------------------|--------------|-------------|-------------------|
| ~7.8-7.9                         | d            | 2H          | H-2, H-6          |
| ~7.7-7.8                         | d            | 2H          | H-3, H-5          |
| ~7.5-7.6                         | t            | 1H          | H-4'              |
| ~7.3-7.4                         | d            | 1H          | H-6'              |
| ~7.0-7.1                         | t            | 1H          | H-5'              |
| ~6.9-7.0                         | d            | 1H          | H-3'              |
| ~3.8                             | s            | 3H          | -OCH <sub>3</sub> |

#### Interpretation:

- Aromatic Protons (Cyano-substituted Ring):** The protons on the phenyl ring bearing the cyano group (H-2, H-6, H-3, and H-5) are expected to appear in the downfield region of the spectrum (~7.7-7.9 ppm). The strong electron-withdrawing nature of the cyano group deshields these protons. The expected splitting pattern would be two doublets, characteristic of a 1,4-disubstituted benzene ring.
- Aromatic Protons (Methoxy-substituted Ring):** The protons on the methoxy-substituted ring (H-3', H-4', H-5', and H-6') will be more shielded due to the electron-donating effect of the methoxy group, causing them to appear at relatively upfield chemical shifts compared to the other aromatic protons. The ortho- and para-protons (H-3' and H-5') will be more shielded than the meta-proton (H-4'). The proton ortho to the carbonyl group (H-6') will be deshielded due to the anisotropic effect of the C=O bond.
- Methoxy Protons:** The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.8 ppm.

## <sup>13</sup>C NMR Spectroscopy

The predicted <sup>13</sup>C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and

the electronic effects of the substituents.

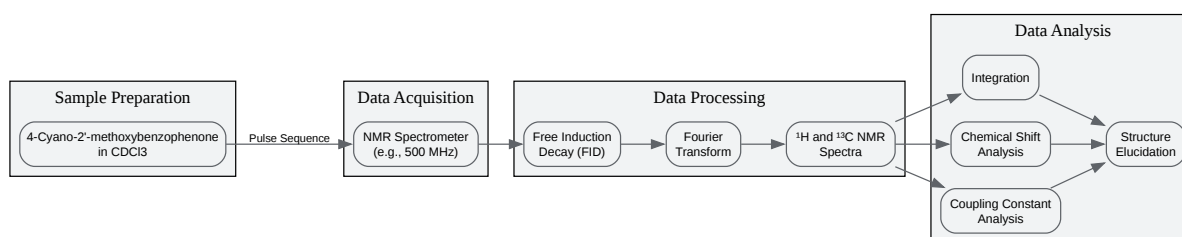
Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Assignment               |
|----------------------------------|--------------------------|
| ~195-197                         | C=O                      |
| ~157                             | C-2'                     |
| ~141                             | C-1                      |
| ~138                             | C-1'                     |
| ~133                             | C-4'                     |
| ~132                             | C-3, C-5                 |
| ~130                             | C-2, C-6                 |
| ~121                             | C-6'                     |
| ~118                             | $\text{C}\equiv\text{N}$ |
| ~116                             | C-4                      |
| ~112                             | C-3'                     |
| ~111                             | C-5'                     |
| ~56                              | $-\text{OCH}_3$          |

Interpretation:

- **Carbonyl Carbon:** The carbonyl carbon is expected to have the most downfield chemical shift (~195-197 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.
- **Aromatic Carbons:** The aromatic carbons will appear in the range of ~110-160 ppm. The carbon attached to the electron-donating methoxy group (C-2') will be significantly shielded, while the carbons in the cyano-substituted ring will be deshielded. The carbon bearing the cyano group (C-4) will also show a distinct chemical shift.
- **Nitrile Carbon:** The carbon of the cyano group is expected to appear around 118 ppm.

- Methoxy Carbon: The carbon of the methoxy group will be the most upfield signal in the spectrum, appearing at approximately 56 ppm.



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Figure 2: General workflow for NMR data acquisition and analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of **4-Cyano-2'-methoxybenzophenone** will show characteristic absorption bands for the carbonyl, cyano, and methoxy groups, as well as for the aromatic rings.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                                  |
|--------------------------------|---------------|---|
| ~3100-3000                     | Medium        | C-H stretch (aromatic)                      |
| ~2950-2850                     | Medium        | C-H stretch (aliphatic, -OCH <sub>3</sub> ) |
| ~2230-2210                     | Strong        | C≡N stretch (nitrile)                       |
| ~1660-1640                     | Strong        | C=O stretch (ketone)                        |
| ~1600, ~1500                   | Medium-Strong | C=C stretch (aromatic)                      |
| ~1250-1200                     | Strong        | C-O stretch (aryl ether)                    |

#### Interpretation:

- **C≡N Stretch:** A strong and sharp absorption band is expected in the region of 2230-2210 cm<sup>-1</sup> corresponding to the stretching vibration of the cyano group. This is a highly characteristic peak.
- **C=O Stretch:** The carbonyl group of the benzophenone moiety will give rise to a strong absorption band around 1660-1640 cm<sup>-1</sup>. Conjugation with the two aromatic rings lowers the frequency compared to a simple aliphatic ketone.
- **C-H Stretches:** Aromatic C-H stretching vibrations will appear as a group of medium intensity bands above 3000 cm<sup>-1</sup>. The C-H stretching of the methoxy group will be observed as medium bands below 3000 cm<sup>-1</sup>.
- **C=C Stretches:** The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will result in characteristic absorptions around 1600 cm<sup>-1</sup> and 1500 cm<sup>-1</sup>.
- **C-O Stretch:** A strong band corresponding to the asymmetric C-O-C stretching of the aryl ether (methoxy group) is expected in the 1250-1200 cm<sup>-1</sup> region.

## Mass Spectrometry (MS)

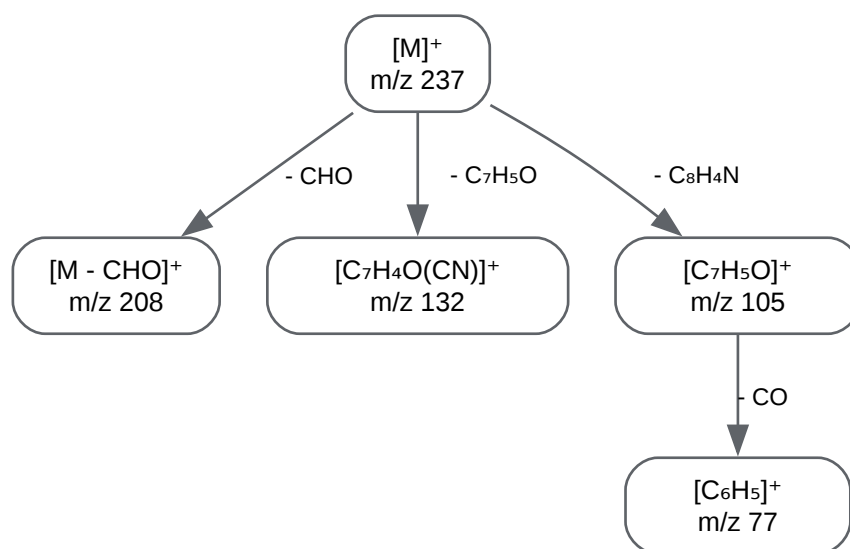
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Cyano-2'-methoxybenzophenone** (C<sub>15</sub>H<sub>11</sub>NO<sub>2</sub>), the exact mass is 237.0790 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment                                  |
|-----|--|
| 237 | [M] <sup>+</sup> (Molecular Ion)                   |
| 208 | [M - CHO] <sup>+</sup>                             |
| 132 | [C <sub>7</sub> H <sub>4</sub> O(CN)] <sup>+</sup> |
| 105 | [C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>     |
| 77  | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>      |

## Interpretation:

- **Molecular Ion Peak:** The molecular ion peak ([M]<sup>+</sup>) is expected to be observed at m/z 237 and should be relatively intense due to the stability of the aromatic system.
- **Fragmentation Pattern:** The primary fragmentation pathways in benzophenones involve cleavage of the bonds adjacent to the carbonyl group.<sup>[1]</sup> We can predict the following key fragments:
  - Loss of a formyl radical (CHO) from the methoxy-substituted ring, leading to a fragment at m/z 208.
  - Cleavage of the C-C bond between the carbonyl group and the cyano-substituted phenyl ring, resulting in the [C<sub>7</sub>H<sub>4</sub>O(CN)]<sup>+</sup> fragment at m/z 132.
  - Cleavage of the C-C bond between the carbonyl group and the methoxy-substituted phenyl ring, leading to the benzoyl cation [C<sub>7</sub>H<sub>5</sub>O]<sup>+</sup> at m/z 105.
  - Further fragmentation of the benzoyl cation can lead to the phenyl cation [C<sub>6</sub>H<sub>5</sub>]<sup>+</sup> at m/z 77.



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Figure 3: Predicted major fragmentation pathways for **4-Cyano-2'-methoxybenzophenone**.

## Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for **4-Cyano-2'-methoxybenzophenone**. The detailed analysis of the expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectra offers a robust framework for the structural characterization of this important chemical entity. The interpretations are based on established spectroscopic principles and data from analogous compounds, providing a high degree of confidence in the predicted spectral features. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently verify its structure and purity in their research and development endeavors.

## References

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## Sources

- [1. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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